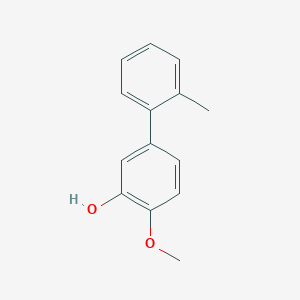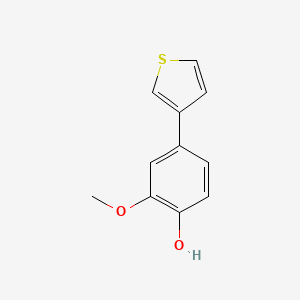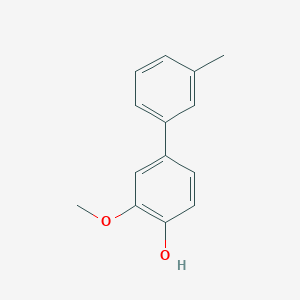
4-(Furan-2-yl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-methoxyphenol (95%) is an organic compound that is widely used in scientific research. It is a key component in the synthesis of numerous compounds and is used in a variety of research applications. This article will discuss the synthesis method of 4-(Furan-2-yl)-2-methoxyphenol (95%), its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-methoxyphenol (95%) is used in a variety of scientific research applications. It is used as a building block for the synthesis of numerous compounds, including drugs, dyes, and fragrances. It is also used as a reagent in organic synthesis, particularly in the synthesis of polymers and natural products. Additionally, it has been used in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-methoxyphenol (95%) is not well understood. However, it is hypothesized that the compound acts as a catalyst in the synthesis of polymers and natural products. Additionally, it is believed to act as a reducing agent in the reduction of carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-methoxyphenol (95%) are not well understood. However, it is believed to have a low toxicity and does not appear to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Furan-2-yl)-2-methoxyphenol (95%) has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it an ideal reagent for synthesizing numerous compounds. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. However, it has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
There are numerous potential future directions for research involving 4-(Furan-2-yl)-2-methoxyphenol (95%). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs, dyes, fragrances, and polymers. Additionally, further research could be conducted into its solubility in water and organic solvents, as well as its stability and toxicity. Finally, further research could be conducted into its potential applications in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Métodos De Síntesis
4-(Furan-2-yl)-2-methoxyphenol (95%) is typically synthesized using a two-step process. First, a phenol is reacted with furan-2-carboxaldehyde in an acidic medium to form a 4-hydroxy-2-methoxyfuran-3-carboxylic acid. This reaction is typically conducted in a solvent such as acetic acid or ethanol. The second step involves the reduction of the carboxylic acid to form the desired 4-(Furan-2-yl)-2-methoxyphenol (95%). This reaction is typically conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Propiedades
IUPAC Name |
4-(furan-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11-7-8(4-5-9(11)12)10-3-2-6-14-10/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECXMBCSKVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685395 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)-2-methoxyphenol | |
CAS RN |
1261988-69-5 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

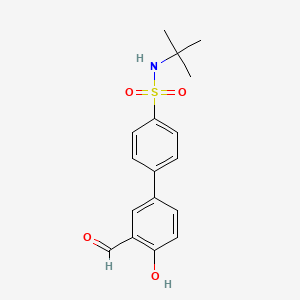
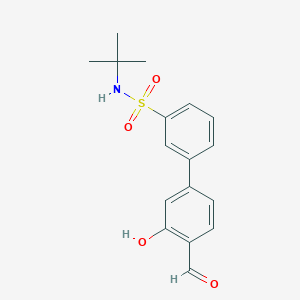
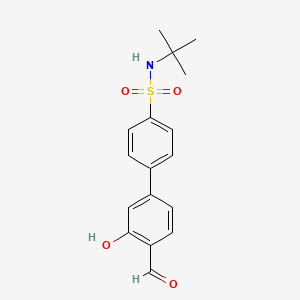
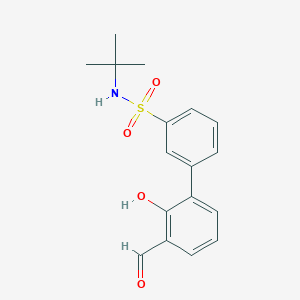


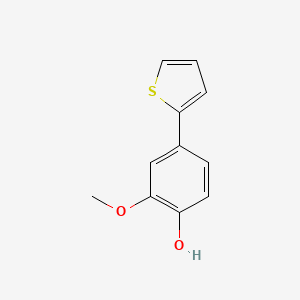
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

